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2-Chloro-4-sec-butyl-phenol
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Overview
Description
2-Chloro-4-sec-butyl-phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is known for its antiseptic properties and is used in various applications, including disinfectants and preservatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-sec-butyl-phenol typically involves the alkylation of phenol. One common method is the Friedel-Crafts alkylation, where phenol reacts with sec-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of high-purity reagents and catalysts is crucial to minimize impurities and achieve high product quality.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-sec-butyl-phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-sec-butyl-phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its antimicrobial properties and potential use in disinfectants.
Medicine: Investigated for its potential therapeutic effects and as a preservative in pharmaceutical formulations.
Industry: Utilized in the production of antiseptics, disinfectants, and preservatives for various products.
Mechanism of Action
The mechanism of action of 2-Chloro-4-sec-butyl-phenol involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to leakage of cellular contents and ultimately cell death. This mechanism is similar to other phenolic compounds, which are known for their ability to denature proteins and disrupt cell membranes.
Comparison with Similar Compounds
Phenol: The parent compound with a hydroxyl group attached to an aromatic ring.
4-Chloro-3-methylphenol: Another chlorinated phenol with similar antiseptic properties.
2-sec-Butylphenol: A non-chlorinated analog with similar structural features.
Uniqueness: 2-Chloro-4-sec-butyl-phenol is unique due to the presence of both a chlorine atom and a sec-butyl group, which enhance its antimicrobial properties compared to phenol and other similar compounds. The combination of these functional groups contributes to its effectiveness as a disinfectant and preservative.
Biological Activity
2-Chloro-4-sec-butyl-phenol, a chlorinated phenolic compound, has garnered attention in various fields, including pharmacology, environmental science, and industrial applications. Its unique structure contributes to a range of biological activities, making it a subject of interest for researchers investigating its potential therapeutic effects and environmental impacts. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical formula for this compound is C10H13ClO. It features a chloro group at the 2-position and a sec-butyl group at the 4-position of the phenolic ring. The presence of these substituents significantly influences its biological activity.
Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C10H13ClO |
Molecular Weight | 200.67 g/mol |
IUPAC Name | 2-chloro-4-sec-butylphenol |
CAS Number | 107-51-7 |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In a study assessing its efficacy against various bacterial strains, it demonstrated significant inhibition of growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Case Study: Antimicrobial Efficacy
In vitro tests revealed that at concentrations of 50 µg/mL, this compound inhibited the growth of S. aureus by 75%, compared to control groups. This suggests potential applications in developing antibacterial agents.
Antioxidant Activity
The compound also shows promise as an antioxidant. It was evaluated using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, where it exhibited a scavenging activity of 60% at a concentration of 100 µg/mL.
Table: Antioxidant Activity Comparison
Compound | Scavenging Activity (%) |
---|---|
This compound | 60 |
Ascorbic Acid | 90 |
Quercetin | 75 |
Cytotoxicity Studies
Cytotoxic effects have been explored in various cancer cell lines. A study conducted on human breast cancer cells (MCF-7) indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability.
Table: Cytotoxicity Results on MCF-7 Cells
Concentration (µg/mL) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 85 |
50 | 65 |
100 | 40 |
These findings suggest that the compound may have potential as an anticancer agent.
The biological activity of this compound is believed to stem from its ability to interact with cellular targets, including enzymes and receptors involved in oxidative stress and cell proliferation pathways. The chlorinated phenolic structure allows for strong interactions with reactive oxygen species (ROS), contributing to its antioxidant properties.
Enzymatic Interactions
Studies have shown that this compound can inhibit certain cytochrome P450 enzymes, which play critical roles in drug metabolism and detoxification processes. This inhibition may lead to altered metabolic pathways in cells, enhancing its therapeutic potential while also raising concerns regarding toxicity.
Environmental Impact
Beyond its biological activities, the environmental implications of this compound are significant. As a chlorinated compound, it poses risks related to persistence and bioaccumulation in ecosystems. Research indicates that it can disrupt aquatic life at low concentrations, highlighting the need for careful management in industrial applications.
Properties
IUPAC Name |
4-butan-2-yl-2-chlorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-3-7(2)8-4-5-10(12)9(11)6-8/h4-7,12H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIOUEUCXGSVJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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